CBQCA

Description

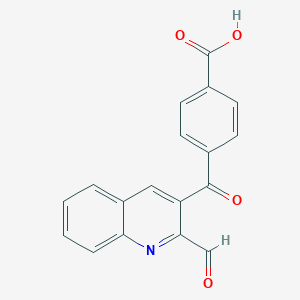

Structure

3D Structure

Properties

IUPAC Name |

4-(2-formylquinoline-3-carbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO4/c20-10-16-14(9-13-3-1-2-4-15(13)19-16)17(21)11-5-7-12(8-6-11)18(22)23/h1-10H,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWNLTKCQHFZFHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C=O)C(=O)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70156907 | |

| Record name | 3-(4-Carboxybenzoyl)-2-quinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131124-59-9 | |

| Record name | 3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131124-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Carboxybenzoyl)-2-quinolinecarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131124599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Carboxybenzoyl)-2-quinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde (CBQCA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde, commonly known as CBQCA, is a highly sensitive fluorogenic reagent pivotal in the quantitative analysis of primary amines. First reported in 1991, this molecule is intrinsically non-fluorescent but undergoes a covalent reaction with primary amines in the presence of a nucleophile, such as cyanide or a thiol, to yield a highly fluorescent isoindole derivative.[1] This unique property makes this compound an invaluable tool in various biochemical and analytical applications, particularly in proteomics and diagnostics for the quantification of proteins, peptides, and amino acids.

The quinoline moiety, a core component of this compound, is a well-recognized pharmacophore in medicinal chemistry. Quinoline derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This broader context positions this compound and its derivatives as compounds of interest not only for their utility as analytical reagents but also for their potential in therapeutic applications. This guide provides a comprehensive overview of this compound, including its chemical synthesis, physicochemical properties, mechanism of action, experimental protocols for its use, and a discussion of the biological significance of the quinoline scaffold.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₁NO₄ | [1] |

| Molecular Weight | 305.29 g/mol | [1] |

| CAS Number | 131124-59-9 | [1] |

| Excitation Wavelength | ~465 nm (blue) | [1] |

| Emission Wavelength | ~550 nm (green) | [1] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO, DMF |

Synthesis of 3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde

The synthesis of this compound can be achieved through a multi-step process. The following is a general synthetic scheme based on available literature.

Synthetic Pathway

Caption: Synthetic pathway for 3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde.

Experimental Protocol for a Key Synthetic Step

The final oxidation step to yield this compound is critical. A representative protocol for this transformation, as described in US Patent 5,459,272, is as follows[2]:

-

To a solution of 266 mg (0.914 mmol) of the precursor 3-(4-carboxybenzoyl)-2-methylquinoline in 6 ml of acetic acid, add 112 mg (1.01 mmol) of selenium dioxide.

-

Stir the mixture at 80°C for 2 hours.

-

Filter the reaction mixture through Celite to remove the selenium precipitate.

-

Wash the precipitate with several portions of hot methanol.

-

Isolate the product by diluting the filtrate with water, followed by digestion, filtration, and washing with water.

-

Dry the resulting solid in vacuo to yield 3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde. The reported yield is nearly quantitative.[2]

Mechanism of Amine Derivatization

The fluorogenic reaction of this compound with primary amines proceeds via a multi-step mechanism in the presence of a cyanide ion. The cyanide acts as a nucleophile that facilitates the formation of a highly fluorescent and stable isoindole derivative.

Caption: Reaction of this compound with a primary amine and cyanide.

The reaction is initiated by the nucleophilic attack of the primary amine on one of the aldehyde groups of this compound, followed by the addition of the cyanide ion to the other aldehyde group. This is followed by an intramolecular cyclization and dehydration to form the stable, fluorescent isoindole product.

Experimental Protocols for Protein Quantification

This compound is widely used for the sensitive quantification of proteins in solution. The following is a generalized protocol for a microplate-based protein assay.

Reagents and Materials

-

This compound solution (e.g., 5 mM in DMSO)

-

Potassium cyanide (KCN) solution (e.g., 10 mM in water) or a less toxic alternative like mandelonitrile.

-

Borate buffer (100 mM, pH 9.3)

-

Protein standards (e.g., Bovine Serum Albumin, BSA)

-

Microplate reader with fluorescence detection (Excitation: ~465 nm, Emission: ~550 nm)

-

96-well microplates (black, clear bottom recommended for fluorescence)

Assay Procedure

-

Prepare Protein Standards and Samples: Prepare a series of protein standards of known concentrations in borate buffer. Dilute unknown samples in the same buffer.

-

Sample Loading: Pipette 80 µL of each standard and unknown sample into separate wells of the microplate.

-

Reagent Addition:

-

Add 10 µL of 10 mM KCN solution to each well.

-

Add 10 µL of 5 mM this compound solution to each well.

-

-

Incubation: Shake the plate gently to mix the contents and incubate for 1-5 hours at room temperature, protected from light. An incubation time of 90 minutes is often sufficient.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation set to approximately 488 nm and emission at approximately 530 nm.

-

Data Analysis: Generate a standard curve by plotting the fluorescence intensity of the standards against their concentrations. Use the standard curve to determine the concentration of the unknown samples.

Biological and Pharmacological Context

While this compound is primarily recognized as a labeling dye, the quinoline scaffold is of significant interest in drug discovery and development. Quinoline and its derivatives have been reported to exhibit a broad range of biological activities, including:

-

Anticancer: Certain quinoline derivatives have shown potent activity against various cancer cell lines, often by intercalating with DNA or inhibiting key enzymes involved in cell proliferation.

-

Antimicrobial: The quinoline ring is a core structure in several antibacterial and antimalarial drugs.

-

Anti-inflammatory: Some quinoline derivatives have demonstrated anti-inflammatory effects by modulating inflammatory pathways.

Currently, there is limited publicly available data specifically on the cytotoxicity or distinct pharmacological activities of 3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde itself. Most of the research has focused on its application as a fluorescent probe. However, given the established biological activities of the quinoline core, the potential for this compound or its analogs to possess other biological effects cannot be ruled out and warrants further investigation. For professionals in drug development, this presents a potential avenue for exploring novel therapeutic agents based on this chemical scaffold.

Conclusion

3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde is a powerful and versatile tool for the sensitive quantification of primary amines, with significant applications in proteomics and other areas of biological research. Its utility is underscored by its high sensitivity and the stability of the fluorescent adducts it forms. The underlying quinoline chemistry also places this compound within a class of compounds with rich and diverse biological activities, making it a subject of interest for both analytical and medicinal chemists. This guide has provided a detailed overview of its synthesis, properties, and applications to serve as a valuable resource for researchers and professionals in the life sciences and drug development.

References

An In-depth Technical Guide to 3-(4-carboxybenzoyl)quinoline-2-carboxaldehyde (CBQCA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-carboxybenzoyl)quinoline-2-carboxaldehyde (CBQCA) is a highly sensitive fluorogenic reagent renowned for its application in the quantification of primary amines, particularly in proteins and peptides. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental protocols for its use in protein quantification are presented, along with a discussion of its advantages and limitations. Visual diagrams are included to elucidate the reaction mechanism and experimental workflows, offering a valuable resource for researchers in biochemistry, drug discovery, and diagnostics.

Chemical Structure and Identification

This compound is a quinoline derivative with a carboxybenzoyl substituent at the 3-position and a carboxaldehyde group at the 2-position.[1] This unique structure is central to its fluorogenic properties.

Table 1: Chemical Identifiers for this compound [1][2]

| Identifier | Value |

| Full Chemical Name | 3-(4-carboxybenzoyl)quinoline-2-carboxaldehyde |

| IUPAC Name | 4-(2-formylquinoline-3-carbonyl)benzoic acid[1] |

| CAS Number | 131124-59-9[1][2] |

| Molecular Formula | C18H11NO4[2] |

| Molecular Weight | 305.28 g/mol [2] |

| SMILES | O=Cc1c(c2ccccc2n1)C(=O)c3ccc(cc3)C(=O)O[1] |

| InChI | InChI=1S/C18H11NO4/c20-10-16-14(9-13-3-1-2-4-15(13)19-16)17(21)11-5-7-12(8-6-11)18(22)23/h1-10H,(H,22,23)[1] |

Physicochemical and Spectroscopic Properties

This compound itself is a non-fluorescent molecule in aqueous solutions. Its utility lies in its ability to react with primary amines in the presence of a nucleophile, typically cyanide or a thiol, to form a highly fluorescent isoindole derivative.[1]

Table 2: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Physical State | Solid | [3] |

| Solubility | Soluble in DMSO and DMF | [3] |

| Excitation Wavelength (post-reaction) | ~465 nm | [1] |

| Emission Wavelength (post-reaction) | ~550 nm | [1] |

| Appearance | Pale yellow solid |

Mechanism of Action: Fluorogenic Reaction with Primary Amines

The fluorogenic properties of this compound are activated upon its reaction with a primary amine in the presence of a cyanide ion (or a suitable thiol). The reaction proceeds through a multi-step process to form a highly fluorescent and stable isoindole derivative.

Experimental Protocols: Protein Quantification

This compound is widely used for the sensitive quantification of proteins in solution. The assay is based on the reaction of this compound with the primary amine groups of lysine residues and the N-terminus of the protein.

Standard this compound Protein Quantification Assay

This protocol utilizes potassium cyanide as the nucleophile.

Materials:

-

This compound solution (5 mM in a suitable organic solvent like DMSO)

-

Potassium cyanide (KCN) solution (10 mM in water)

-

Borate buffer (0.1 M, pH 9.3)

-

Protein standards (e.g., Bovine Serum Albumin, BSA)

-

Unknown protein samples

-

96-well microplate (black, for fluorescence)

-

Fluorescence microplate reader

Procedure:

-

Prepare Protein Standards and Samples: Prepare a series of protein standards of known concentrations in borate buffer. Dilute unknown protein samples in the same buffer.

-

Reaction Setup: In a 96-well microplate, add a specific volume of each protein standard and unknown sample.

-

Add KCN: Add 10 µL of 10 mM KCN solution to each well.

-

Add this compound: Add 10 µL of 5 mM this compound solution to each well to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~465 nm and an emission wavelength of ~550 nm.

-

Data Analysis: Generate a standard curve by plotting the fluorescence intensity of the standards against their concentrations. Use the standard curve to determine the concentration of the unknown protein samples.

Safer this compound Protein Quantification Assay using Mandelonitrile

To avoid the use of the highly toxic potassium cyanide, mandelonitrile can be used as a safer substitute.[4]

Materials:

-

This compound solution (5 mM in DMSO)

-

Mandelonitrile solution (20 mM in DMSO)

-

Borate buffer (0.05 M, pH 8.5)

-

Protein standards (e.g., BSA)

-

Unknown protein samples

-

96-well microplate (black, for fluorescence)

-

Fluorescence microplate reader

Procedure:

-

Prepare Protein Standards and Samples: Prepare standards and dilute samples in 0.05 M borate buffer, pH 8.5.

-

Reaction Setup: In a 96-well microplate, add a specific volume of each standard and sample.

-

Add Mandelonitrile: Add 5 µL of 20 mM mandelonitrile solution to each well.

-

Add this compound: Add 10 µL of 5 mM this compound solution to each well.

-

Incubation: Incubate at room temperature for at least 1 hour, protected from light.

-

Fluorescence Measurement: Measure fluorescence at Ex/Em of ~465/550 nm.

-

Data Analysis: Construct a standard curve and determine the concentrations of unknown samples.

Advantages and Limitations

Table 3: Advantages and Limitations of the this compound Assay

| Advantages | Limitations |

| High Sensitivity: Capable of detecting nanogram levels of protein.[5] | Interference: Susceptible to interference from primary amine-containing buffers (e.g., Tris) and other nucleophiles. |

| Broad Dynamic Range: Linear response over a wide range of protein concentrations.[6] | Toxicity of Cyanide: The standard protocol requires the use of highly toxic potassium cyanide. The mandelonitrile-based protocol mitigates this risk.[4] |

| Good Performance in the Presence of Lipids: Functions well in the presence of lipids and detergents, which can interfere with other protein assays.[5][7] | Protein-to-Protein Variability: The fluorescence response can vary between different proteins due to differences in the number of accessible primary amine groups. |

| Simple and Rapid Protocol: The assay is straightforward and can be completed in a relatively short time. | pH Dependence: The reaction is pH-dependent, with optimal performance typically observed in the pH range of 8.5-9.5. |

Conclusion

This compound is a powerful and versatile tool for the sensitive quantification of proteins and other primary amine-containing molecules. Its high sensitivity, broad dynamic range, and compatibility with lipid-containing samples make it a valuable asset in various research and development settings. While the original protocol's reliance on cyanide is a notable drawback, the development of safer alternatives using mandelonitrile has significantly enhanced its usability. By understanding the principles of the this compound assay and following optimized protocols, researchers can achieve accurate and reliable protein quantification for a wide array of applications.

References

- 1. 3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. abpbio.com [abpbio.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Protein Quantitation in Solution—Section 9.2 | Thermo Fisher Scientific - SK [thermofisher.com]

- 6. 3-(2-Furoyl)quinoline-2-carboxaldehyde | 126769-01-5 | Benchchem [benchchem.com]

- 7. Protein Quantitation [labome.com]

3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde mechanism of action

- 1. 3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde, a reagent with broad dynamic range for the assay of proteins and lipoproteins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde - Wikipedia [en.wikipedia.org]

- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

An In-Depth Technical Guide to CBQCA: Fluorescence Principle and Fluorogenic Reaction

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescence principles and fluorogenic reaction of 3-(4-carboxybenzoyl)quinoline-2-carboxaldehyde (CBQCA), a highly sensitive reagent for the detection and quantification of primary amines.

Core Principle of this compound Fluorescence

3-(4-carboxybenzoyl)quinoline-2-carboxaldehyde (this compound) is an intrinsically non-fluorescent molecule in aqueous solutions. Its utility as a fluorogenic probe lies in its specific and covalent reaction with primary amines. This reaction, in the presence of a cyanide source, leads to the formation of a highly fluorescent isoindole derivative.[1][2] The resulting fluorescent product exhibits a strong blue excitation and green emission, making it readily detectable with standard fluorescence instrumentation.[1][3]

The core principle is a classic example of a fluorogenic reaction where the formation of a new chemical entity with a rigid, planar structure and an extended π-electron system results in the "switching on" of fluorescence. This high signal-to-noise ratio, with minimal background fluorescence from the unreacted reagent, is a key advantage of the this compound assay.[2]

The Fluorogenic Reaction Mechanism

The reaction between this compound and a primary amine is a multi-step process that requires the presence of a cyanide ion (CN⁻) as a nucleophilic catalyst. While the detailed step-by-step mechanism is analogous to the Strecker synthesis of amino acids, it culminates in the formation of a stable and highly fluorescent 1-cyano-2-substituted-benzo[f]isoindole derivative.

The reaction can be summarized in the following key steps:

-

Nucleophilic Attack by the Amine: The primary amine acts as a nucleophile, attacking the aldehyde group of the this compound molecule to form a Schiff base intermediate.

-

Cyanide Addition: A cyanide ion then attacks the imine carbon of the Schiff base, forming an aminonitrile intermediate.

-

Intramolecular Cyclization and Dehydration: The molecule then undergoes an intramolecular cyclization, followed by dehydration, to form the stable, aromatic, and highly fluorescent isoindole ring system.

Below is a diagram illustrating the logical flow of the fluorogenic reaction.

Caption: Logical flow of the this compound fluorogenic reaction.

Quantitative Data

The this compound assay is renowned for its high sensitivity and broad dynamic range, making it suitable for a wide array of applications, from quantifying protein concentrations in dilute solutions to analyzing amino acids in complex biological matrices.

| Parameter | Value | Notes |

| Excitation Maximum (λex) | ~465 nm | Can be effectively excited by a 488 nm laser.[4] |

| Emission Maximum (λem) | ~550 - 560 nm | Results in a green fluorescence.[1][2] |

| Stokes Shift | ~85 - 95 nm | A large Stokes shift minimizes self-quenching. |

| Lower Detection Limit | 10 - 50 ng of BSA | In a 100-200 µL assay volume.[2][5] |

| Upper Quantification Limit | Up to 150 µg of protein | Demonstrates a wide dynamic range.[2] |

| Fluorescence Yield Variation | Amino acid dependent | Tryptophan-CBQCA adducts show lower fluorescence yield.[6][7] |

Experimental Protocols

The following is a generalized protocol for a microplate-based protein quantification assay using this compound. This protocol is based on manufacturer's guidelines and should be optimized for specific applications.[2][4]

Reagent Preparation

-

This compound Stock Solution: Prepare a 40 mM stock solution of this compound in anhydrous DMSO. This solution should be stored at -20°C, protected from light and moisture.

-

Cyanide Source Solution: Prepare a 20 mM working solution of potassium cyanide (KCN) in water. Caution: KCN is highly toxic. Handle with appropriate personal protective equipment and dispose of waste according to institutional guidelines. A less hazardous alternative, mandelonitrile, can also be used.[5]

-

Assay Buffer: A 0.1 M sodium borate buffer with a pH of 9.3 is commonly used.

-

Protein Standard: A protein standard, such as Bovine Serum Albumin (BSA), is used to generate a standard curve.

Assay Procedure

The following diagram outlines the general workflow for a this compound-based protein quantification assay.

Caption: General workflow for a this compound protein assay.

Detailed Steps:

-

Sample and Standard Preparation: Prepare serial dilutions of your protein standard (e.g., BSA) and your unknown protein samples in a 96-well microplate. The final volume in each well should be consistent (e.g., 100 µL). Include a blank control containing only the assay buffer.

-

Addition of Cyanide Source: Add a small volume (e.g., 5 µL) of the 20 mM cyanide working solution to each well containing the samples and standards. Mix gently.

-

Initiation of the Reaction: Prepare a fresh working solution of this compound by diluting the stock solution in the assay buffer. Add the this compound working solution to each well to initiate the fluorogenic reaction. The final concentration of this compound in the reaction mixture will need to be optimized but is typically in the low millimolar range.

-

Incubation: Incubate the microplate at room temperature for 1 to 5 hours. It is crucial to protect the plate from light during this incubation period to prevent photobleaching of the fluorescent product.

-

Fluorescence Measurement: After incubation, measure the fluorescence intensity using a microplate reader with excitation set to approximately 465 nm and emission detection at around 550 nm.

-

Data Analysis: Subtract the fluorescence of the blank from all measurements. Plot the fluorescence intensity of the standards against their known concentrations to generate a standard curve. Use the standard curve to determine the concentration of the unknown protein samples.

Important Considerations and Interfering Substances

-

Primary Amine Contamination: The assay is highly specific for primary amines. Therefore, buffers containing primary amines, such as Tris or glycine, must be avoided as they will lead to high background fluorescence.[2]

-

Reducing Agents: The presence of reducing agents like dithiothreitol (DTT) or β-mercaptoethanol can interfere with the assay.

-

pH: The reaction is pH-dependent, with optimal results typically obtained in the pH range of 8.5 to 9.5 for the derivatization of amino acids and small peptides.[8]

-

Light Sensitivity: The fluorescent product is susceptible to photobleaching. All steps following the addition of this compound should be performed with protection from light.

Applications in Research and Drug Development

The high sensitivity and specificity of the this compound assay make it a valuable tool in various research and development areas:

-

Protein and Peptide Quantification: Its primary application is the accurate determination of protein and peptide concentrations, especially for samples with low protein content.[2]

-

Enzyme Activity Assays: The assay can be adapted to measure the activity of enzymes that produce or consume primary amines.

-

Amino Acid Analysis: this compound is widely used for the derivatization of amino acids prior to their separation and quantification by capillary electrophoresis or HPLC.[6][9]

-

Monitoring Protein Modifications: Changes in the number of accessible primary amines due to protein modification can be monitored using the this compound assay.

-

High-Throughput Screening: The microplate-based format of the assay is amenable to high-throughput screening applications.

References

- 1. 3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde - Wikipedia [en.wikipedia.org]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. abpbio.com [abpbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. 3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde labeling for direct analysis of amino acids in plasma is not suitable for simultaneous quantification of tryptophan, tyrosine, valine, and isoleucine by CE/fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to the Synthesis of 3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde (CBQCA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde, commonly known as CBQCA, is a highly sensitive fluorogenic reagent crucial for the detection and quantification of primary amines.[1][2] Its utility in protein assays, capillary electrophoresis, and other analytical techniques stems from its ability to form intensely fluorescent isoindoles upon reaction with amines in the presence of a nucleophile like cyanide or a thiol.[1] This technical guide provides a detailed overview of the synthesis pathway for this compound, including comprehensive experimental protocols, quantitative data summaries, and a visual representation of the synthetic workflow. The synthesis involves a multi-step process culminating in the formation of the target molecule.

Synthesis Pathway Overview

The synthesis of 3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde (this compound) is achieved through a multi-step process. The core of this synthesis involves the construction of the quinoline ring system, followed by the introduction and modification of the necessary functional groups. A key intermediate in this pathway is 3-(4-Carboxybenzoyl)-2-methylquinoline, which is subsequently oxidized to yield the final aldehyde product.[3]

The overall synthetic strategy can be visualized as a workflow:

Caption: Synthetic workflow for 3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound, based on established methods.[3]

Step 1: Synthesis of the 3-(4-Carboxybenzoyl)-2-methylquinoline Precursor

This step involves a condensation reaction to form the quinoline ring system.

-

Reactants:

-

2-Amino-N-(p-tolyl)benzaldimine

-

Methyl 4-(2-oxopropyl)benzoate

-

-

Reagents and Solvents:

-

Piperidine

-

95% Ethanol

-

-

Procedure:

-

A mixture of 2-amino-N-(p-tolyl)benzaldimine (2.32 mmol) and methyl 4-(2-oxopropyl)benzoate (2.32 mmol) is prepared.

-

Piperidine (69 mL) and 95% ethanol (9 mL) are added to the mixture.

-

The reaction mixture is heated under reflux for 18 hours.

-

After reflux, volatile components are removed by steam distillation.

-

The remaining residue is partitioned between water and dichloromethane (CH₂Cl₂).

-

The organic layer is collected, dried, and concentrated to yield the precursor to 3-(4-carboxybenzoyl)-2-methylquinoline.

-

Step 2: Hydrolysis to 3-(4-Carboxybenzoyl)-2-methylquinoline (5a)

The methyl ester precursor is hydrolyzed to the corresponding carboxylic acid.

-

Reactant:

-

Product from Step 1 (2.01 mmol)

-

-

Reagents and Solvents:

-

Potassium Hydroxide (KOH)

-

95% Ethanol

-

-

Procedure:

-

The product from the previous step (547 mg, 2.01 mmol) is suspended in 13 mL of 95% ethanol.

-

Potassium hydroxide (500 mg) is added to the suspension.

-

The mixture is heated under reflux for 6 hours.

-

After cooling, the reaction mixture is concentrated to yield 3-(4-carboxybenzoyl)-2-methylquinoline.

-

Step 3: Oxidation to 3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde (this compound)

The final step is the selective oxidation of the methyl group at the 2-position of the quinoline ring to an aldehyde.

-

Reactant:

-

3-(4-Carboxybenzoyl)-2-methylquinoline (5a) (0.914 mmol)

-

-

Reagents and Solvents:

-

Selenium Dioxide (SeO₂)

-

Acetic Acid

-

-

Procedure:

-

3-(4-Carboxybenzoyl)-2-methylquinoline (266 mg, 0.914 mmol) is dissolved in 6 mL of acetic acid.

-

Selenium dioxide (112 mg, 1.01 mmol) is added to the solution.

-

The mixture is stirred at 80°C for 2 hours.

-

The reaction mixture is then filtered through Celite® to remove the selenium precipitate.

-

The precipitate is washed with several portions of hot methanol.

-

The product is isolated by diluting the filtrate with water, followed by digestion, filtration, washing with water, and drying in vacuo.

-

Data Presentation

The following table summarizes the quantitative data for the synthesis of 3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde.

| Step | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Yield |

| 1 & 2 | 3-(4-Carboxybenzoyl)-2-methylquinoline | 2-Amino-N-(p-tolyl)benzaldimine & Methyl 4-(2-oxopropyl)benzoate | 1:1 | 87% |

| 3 | 3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde | 3-(4-Carboxybenzoyl)-2-methylquinoline | 1:1.1 (Substrate:SeO₂) | Nearly Quantitative |

Underlying Chemical Principles

The synthesis of this compound involves fundamental organic reactions. The formation of the quinoline ring in the initial step is a variation of the Friedeländer annulation , where an α-methylene ketone reacts with a 2-aminoaryl aldehyde or ketone to form a quinoline. While the patent does not explicitly name the reaction, the transformation is consistent with this type of condensation and cyclization.

The final step, the oxidation of a methyl group on the quinoline ring to a carboxaldehyde, is a selective oxidation reaction. The use of selenium dioxide is a common method for the oxidation of activated methyl groups, such as those adjacent to an aromatic ring system, to aldehydes.

This technical guide provides a comprehensive overview of the synthesis of 3-(4-carboxybenzoyl)quinoline-2-carboxaldehyde, offering researchers and drug development professionals the necessary information for its preparation and application.

References

- 1. 3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde - Wikipedia [en.wikipedia.org]

- 2. 3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde, a reagent with broad dynamic range for the assay of proteins and lipoproteins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US5459272A - Quinoline-2-(carboxaldehyde) reagents for detection of primary amines - Google Patents [patents.google.com]

An In-depth Technical Guide to the CBQCA Reaction with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyanobenzoyl-1,2-dihydronaphtho[2,1-b]furan-2-one (CBQCA) is a highly sensitive fluorogenic reagent renowned for its specific and efficient reaction with primary amines. This reaction yields a intensely fluorescent product, making this compound an invaluable tool in various bioanalytical applications, particularly for the quantification of proteins, peptides, and other amine-containing biomolecules. Its high sensitivity, broad dynamic range, and compatibility with complex biological matrices have established the this compound assay as a staple in research, diagnostics, and drug development. This technical guide provides a comprehensive overview of the this compound reaction with primary amines, including its underlying mechanism, quantitative data, detailed experimental protocols, and factors influencing its performance.

Reaction Mechanism

The reaction between this compound, a primary amine, and a cyanide source is a three-component condensation reaction that results in the formation of a highly fluorescent N-substituted 1-cyanobenz[f]isoindole derivative. While the precise mechanism is not extensively detailed in readily available literature, it is widely understood to proceed through a pathway analogous to the well-established Strecker synthesis of amino acids.

The proposed mechanism involves the following key steps:

-

Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine on the aldehyde carbonyl group of this compound. This is followed by dehydration to form a Schiff base, also known as an imine intermediate.

-

Cyanide Addition: The cyanide ion (CN⁻), acting as a nucleophile, attacks the electrophilic carbon of the imine. This step results in the formation of an α-aminonitrile intermediate.

-

Intramolecular Cyclization and Aromatization: The final step involves an intramolecular cyclization, where the nitrogen atom attacks one of the carbonyl groups of the quinone moiety. Subsequent rearrangement and aromatization lead to the formation of the stable and highly fluorescent 1-cyanobenz[f]isoindole derivative.

Quantitative Data

| Parameter | Value | Notes |

| Excitation Wavelength (λex) | ~465 nm | Optimal excitation wavelength for the fluorescent adduct. |

| Emission Wavelength (λem) | ~550 nm | Optimal emission wavelength for the fluorescent adduct. |

| Fluorescence Quantum Yield (ΦF) | 0.54 | Reported for the N-propylamine derivative of a similar cyanobenz[f]isoindole.[1] |

| Molar Extinction Coefficient (ε) | ~3.3 x 10³ L·mol⁻¹·cm⁻¹ | Reported for a related isoindole derivative.[2] |

| Linear Dynamic Range | 10 ng to 150 µg of protein | In a standard 100-200 µL assay volume.[3] |

Note: The fluorescence quantum yield and molar extinction coefficient can vary depending on the specific primary amine and the reaction conditions (e.g., solvent, pH). The values presented should be considered as representative examples.

Experimental Protocols

Below is a detailed protocol for the quantification of proteins in solution using a commercially available this compound protein assay kit. This protocol is provided as a general guideline and may require optimization for specific applications.

Reagent Preparation

-

This compound Stock Solution: Prepare a 40 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Cyanide Source:

-

Potassium Cyanide (KCN): Prepare a 20 mM stock solution in sterile, deionized water. Caution: KCN is highly toxic. Handle with extreme care and follow all safety protocols.

-

Mandelonitrile: As a less hazardous alternative, a 20 mM solution of mandelonitrile in DMSO can be used.[4]

-

-

Borate Buffer: Prepare a 0.1 M sodium borate buffer and adjust the pH to 9.3.

-

Protein Standard: Prepare a stock solution of a standard protein (e.g., Bovine Serum Albumin, BSA) of known concentration in the borate buffer.

Assay Procedure

-

Prepare Protein Standards and Samples: Prepare a series of protein standards by diluting the protein standard stock solution with the borate buffer. Prepare unknown samples by diluting them in the same buffer. The final volume for each standard and sample should be 135 µL in a microplate well.

-

Add Cyanide Source: To each well containing the standard or sample, add 5 µL of the 20 mM cyanide source (KCN or mandelonitrile). Mix gently.

-

Prepare this compound Working Solution: Immediately before use, prepare a 5 mM working solution of this compound by diluting the 40 mM stock solution in the 0.1 M borate buffer, pH 9.3.

-

Initiate the Reaction: Add 10 µL of the freshly prepared 5 mM this compound working solution to each well. Mix gently.

-

Incubation: Incubate the microplate at room temperature for at least 1 hour, protected from light. The incubation can be extended up to 5 hours if necessary.[3]

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation set to approximately 465 nm and emission set to approximately 550 nm.

-

Data Analysis: Subtract the fluorescence of the blank (no protein) from all readings. Generate a standard curve by plotting the fluorescence intensity of the standards against their known concentrations. Determine the concentration of the unknown samples from the standard curve.

Factors Influencing the Reaction and Fluorescence

Several factors can influence the efficiency of the this compound reaction and the resulting fluorescence signal. Careful consideration of these factors is crucial for obtaining accurate and reproducible results.

pH

The reaction is highly pH-dependent, with optimal performance observed in the pH range of 8.5 to 9.3.[4] The alkaline conditions are necessary to ensure that the primary amino groups of the analyte are deprotonated and thus available for nucleophilic attack on the this compound aldehyde.

Interfering and Non-Interfering Substances

A significant advantage of the this compound assay is its compatibility with a wide range of substances commonly found in biological samples.

-

Non-Interfering Substances: The assay is generally tolerant to the presence of lipids, detergents, glycerol, sucrose, salts, and sodium azide.[3] It is also not affected by common bioconjugation reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or solvents like DMSO.[5][6]

-

Interfering Substances:

-

Primary Amines: Buffers and other reagents containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, will react with this compound and lead to high background fluorescence.[3] Ammonium salts should also be avoided.

-

Thiols: High concentrations of reducing agents containing thiols, such as dithiothreitol (DTT) and β-mercaptoethanol (at concentrations >100 µM), can interfere with the assay. This interference can be mitigated by the addition of N-ethylmaleimide (NEM).[4]

-

Applications

The high sensitivity and specificity of the this compound reaction for primary amines have led to its widespread use in several key application areas:

-

Protein and Peptide Quantification: This is the most common application, allowing for the accurate determination of protein and peptide concentrations in various samples, including purified preparations, cell lysates, and biological fluids.[7]

-

Monitoring Protein Purification: The assay can be used to track the concentration of a protein of interest throughout various purification steps.

-

Analysis of Amine-Containing Drugs: this compound can be used to quantify drugs and other small molecules that possess a primary amine functional group.

-

Enzyme Activity Assays: In cases where an enzymatic reaction produces or consumes a primary amine, the this compound assay can be used to monitor the reaction progress.

Conclusion

The reaction of this compound with primary amines in the presence of a cyanide source provides a robust, highly sensitive, and versatile method for the quantification of amine-containing molecules. Its straightforward protocol, compatibility with a wide range of common laboratory reagents, and broad dynamic range make it an indispensable tool for researchers in academia and the pharmaceutical industry. A thorough understanding of the reaction mechanism, experimental parameters, and potential interferences, as outlined in this guide, is essential for leveraging the full potential of this powerful analytical technique.

References

- 1. researchgate.net [researchgate.net]

- 2. Green innovative fluorescence approach for the feasible and reliable assay of thiol-containing drugs; captopril as a model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strecker Synthesis [organic-chemistry.org]

- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 7. leah4sci.com [leah4sci.com]

Historical development of CBQCA as a fluorescent probe

An In-depth Technical Guide to the Historical Development of CBQCA as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-carboxybenzoyl)quinoline-2-carboxaldehyde (this compound) has emerged as a highly sensitive and versatile fluorescent probe for the quantification of primary amines, with significant applications in proteomics and other life sciences. This technical guide provides a comprehensive overview of the historical development of this compound, detailing its mechanism of action, key applications, and the evolution of its experimental protocols. Quantitative data on its photophysical properties and performance are summarized, and detailed experimental procedures are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this powerful analytical tool.

Introduction and Early Development

This compound is a fluorogenic dye that is intrinsically non-fluorescent but reacts with primary amines to yield a highly fluorescent product.[1] It was first reported in 1991 by Liu et al. as a reagent for the ultrasensitive determination of primary amines via capillary electrophoresis with laser-induced fluorescence detection.[1][2] This initial work laid the foundation for its subsequent development and widespread adoption as a tool for quantifying proteins, peptides, and amino acids.[3][4][5][6] Unlike traditional colorimetric protein assays such as the Bradford or BCA assays, the this compound method offers significantly higher sensitivity and is less susceptible to interference from common laboratory reagents like detergents and lipids.[3][5][6][7][8]

Mechanism of Action

The fluorescence of this compound is activated upon its reaction with a primary amine in the presence of a cyanide ion (or other cyano groups) as a nucleophilic catalyst.[2][9] The this compound molecule itself is virtually non-fluorescent in aqueous solutions. The reaction proceeds via a nucleophilic attack of the cyanide on the aldehyde group of this compound, followed by the reaction with a primary amine to form a stable and highly fluorescent isoindole derivative, specifically a 7-aza-1-cyano-5,6-benzisoindole.[10] This reaction is highly specific for primary amines, which contributes to the low background signal and high sensitivity of assays utilizing this compound.[3]

Caption: Reaction of this compound with a primary amine in the presence of cyanide.

Photophysical and Performance Characteristics

The fluorescent product of the this compound reaction exhibits distinct spectral properties that are ideal for fluorescence-based detection. The broad dynamic range and high sensitivity make it suitable for a wide array of applications, from quantifying dilute protein samples to analyzing amino acids in complex biological matrices.[5][6][11]

Table 1: Photophysical Properties of this compound-Amine Adduct

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~450-465 nm | [9][10][12] |

| Emission Maximum (λem) | ~550-560 nm | [9][10][12] |

| Solubility | DMSO, DMF | [12] |

Table 2: Performance Characteristics of this compound Protein Assay

| Parameter | Value | Reference(s) |

| Detection Limit | As low as 10 ng | [4][5][6][9] |

| Dynamic Range | 10 ng to 150 µg | [4][5][6][9] |

| Assay Volume | 100-200 µL (microplate) | [5][6][9] |

| Incubation Time | 1-2 hours | [7][9][13] |

Key Applications and Methodological Evolution

The primary application of this compound is in the sensitive quantification of proteins and peptides.[3][4] Its high sensitivity makes it particularly advantageous for samples with low protein concentrations.[3] The assay is compatible with many substances that interfere with other protein determination methods, such as lipids and detergents.[5][6] Over time, the protocol has been optimized for high-throughput screening in microplate formats.[7][9]

Initially, potassium cyanide (KCN) was exclusively used as the catalyst.[9] However, due to the high toxicity of KCN, alternative, less hazardous cyanide sources like mandelonitrile have been introduced in newer kit formulations, enhancing the safety profile of the assay.[14]

Detailed Experimental Protocols

The following protocol is a generalized procedure for protein quantification using a this compound-based assay in a 96-well microplate format, adapted from various sources.[7][9][13]

Reagent Preparation

-

Assay Buffer: Prepare a 0.1 M sodium borate buffer and adjust the pH to 9.3.[9]

-

This compound Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to a stock concentration of 40 mM. This solution should be stored at -20°C, protected from light.[9]

-

This compound Working Solution: Immediately before use, dilute the 40 mM this compound stock solution to a working concentration of 2-5 mM in the assay buffer.[7][9]

-

Cyanide Solution: Prepare a 20 mM solution of potassium cyanide (KCN) in distilled water. Caution: KCN is highly toxic and should be handled with appropriate safety precautions.[9][13]

-

Protein Standards: Prepare a series of protein standards (e.g., using Bovine Serum Albumin, BSA) with concentrations ranging from 10 ng/mL to 1500 µg/mL in the assay buffer.[9]

Assay Procedure

-

Sample Preparation: Prepare protein samples in the assay buffer to a final volume of 135 µL in the wells of a black 96-well microplate. Include a blank control containing only the assay buffer.[9][13]

-

Cyanide Addition: Add 5 µL of the 20 mM KCN solution to each well. Mix gently.[7][9]

-

Reaction Initiation: Add 10 µL of the freshly prepared this compound working solution to each well to initiate the reaction. Mix the contents of the wells thoroughly.[7][9][13]

-

Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.[7][9][13]

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation set to approximately 465 nm and emission detection at around 550 nm.[7][9]

-

Data Analysis: Subtract the fluorescence of the blank control from all measurements. Plot a standard curve of fluorescence intensity versus protein concentration for the standards. Use the standard curve to determine the concentration of the unknown protein samples.

Caption: A typical experimental workflow for protein quantification using this compound.

Conclusion

Since its introduction, this compound has become an invaluable tool for the sensitive and specific quantification of primary amines. Its historical development reflects a continuous drive towards greater sensitivity, safety, and ease of use in bioanalysis. The superior performance of this compound in complex biological samples, coupled with its straightforward protocol, ensures its continued prominence in research, diagnostics, and drug development. Future developments may focus on expanding its applications and further improving its photophysical properties for even more demanding analytical challenges.

References

- 1. 3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde - Wikipedia [en.wikipedia.org]

- 2. US20120028286A1 - Method for evaluating the breakdown of proteins, polypeptides and peptides - Google Patents [patents.google.com]

- 3. filab.fr [filab.fr]

- 4. Protein Quantitation [labome.com]

- 5. 3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde, a reagent with broad dynamic range for the assay of proteins and lipoproteins in solution. – ScienceOpen [scienceopen.com]

- 6. 3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde, a reagent with broad dynamic range for the assay of proteins and lipoproteins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of particle-conjugated or -encapsulated peptides on interfering reagent backgrounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. This compound - Biotium [biotium.com]

- 11. 3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde labeling for direct analysis of amino acids in plasma is not suitable for simultaneous quantification of tryptophan, tyrosine, valine, and isoleucine by CE/fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. abpbio.com [abpbio.com]

- 13. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]

- 14. documents.thermofisher.com [documents.thermofisher.com]

In-Depth Technical Guide: 3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde (CBQCA)

This technical guide provides a comprehensive overview of 3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde (CBQCA), a versatile fluorogenic reagent. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications in quantitative analysis.

Core Properties and Mechanism of Action

3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde, commonly known as this compound, is a non-fluorescent molecule that covalently reacts with primary amines to yield highly fluorescent products. This reaction forms the basis of its primary application as a sensitive labeling dye for the quantification of proteins, peptides, and amino acids. The reaction requires the presence of a cyanide source, such as potassium cyanide (KCN) or the less hazardous mandelonitrile, as a co-substrate.

The derivatization reaction proceeds via a nucleophilic attack of the primary amine on the aldehyde group of this compound, followed by cyclization involving the cyanide ion to form a stable, highly fluorescent isoindole derivative.

Caption: Reaction of this compound with a primary amine in the presence of cyanide.

Synthesis of 3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde

While 3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde was first reported in 1991, a detailed, publicly available synthesis protocol is not readily found in the literature. However, a plausible synthetic route can be proposed based on the well-established Friedländer annulation for quinoline synthesis. This would likely involve the condensation of an appropriately substituted o-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group, followed by further modifications to introduce the carboxybenzoyl and aldehyde functionalities. It is important to note that this is a generalized and unconfirmed synthetic pathway.

Applications in Quantitative Analysis

This compound is a highly sensitive reagent for the quantification of biomolecules containing primary amines. Its main applications are in proteomics and amino acid analysis.

Protein Quantification

The this compound assay is a sensitive method for determining the concentration of proteins in solution, with a wide linear dynamic range. Commercial kits are available that provide optimized reagents and protocols.

Experimental Protocol: Protein Quantification using a Commercial Kit

This protocol is a generalized procedure based on commercially available kits.

1. Reagent Preparation:

-

This compound Stock Solution: Prepare a 40 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Cyanide Solution: Prepare a ~20 mM potassium cyanide (KCN) solution in distilled water. Caution: KCN is highly toxic and must be handled with appropriate safety precautions. Alternatively, a less hazardous mandelonitrile solution may be provided in some kits.

-

Borate Buffer: Prepare a 0.1 M sodium borate buffer, pH 9.3.

-

Protein Standard: Prepare a stock solution of a standard protein, such as Bovine Serum Albumin (BSA), at a concentration of 4 mg/mL.

2. Assay Procedure:

-

Prepare a series of protein standards by diluting the BSA stock solution in the borate buffer.

-

Prepare the unknown protein samples in the same buffer.

-

To 135 µL of each standard and unknown sample in a microplate well, add 5 µL of the 20 mM KCN solution and mix well.

-

Prepare a fresh working solution of this compound by diluting the 40 mM stock solution to 5 mM in the borate buffer.

-

Initiate the reaction by adding 10 µL of the 5 mM this compound working solution to each well.

-

Incubate the plate at room temperature for at least 1 hour, protected from light.

-

Measure the fluorescence at an excitation wavelength of approximately 465 nm and an emission wavelength of approximately 550 nm using a fluorescence microplate reader.

3. Data Analysis:

-

Subtract the fluorescence reading of a blank (no protein) from all standard and unknown sample readings.

-

Plot the corrected fluorescence values of the standards against their known concentrations to generate a standard curve.

-

Determine the concentration of the unknown samples by interpolating their fluorescence values on the standard curve.

Caption: Experimental workflow for protein quantification using this compound.

Amino Acid Analysis

This compound is also a valuable reagent for the derivatization of amino acids prior to their separation and quantification by capillary electrophoresis with laser-induced fluorescence detection (CE-LIF). This method offers high sensitivity for the analysis of amino acids in complex biological samples.

Experimental Protocol: Amino Acid Derivatization for CE-LIF Analysis

This protocol provides a general guideline for the derivatization of amino acids with this compound.

1. Reagent Preparation:

-

This compound Solution: Prepare a 10 mM solution of this compound in DMSO.

-

Cyanide Solution: Prepare a 20 mM solution of KCN in water.

-

Borate Buffer: Prepare a borate buffer at the desired pH for the derivatization reaction (typically pH 8.5-9.5).

2. Derivatization Procedure:

-

In a microcentrifuge tube, mix the amino acid sample (or standard) with the borate buffer.

-

Add the KCN solution to the mixture.

-

Add the this compound solution to initiate the derivatization.

-

Vortex the mixture and incubate at room temperature for a specified time (e.g., 1-2 hours), protected from light.

-

The derivatized sample is then ready for injection into the CE system.

3. CE-LIF Analysis:

-

The separation of the this compound-derivatized amino acids is typically performed in a fused-silica capillary.

-

The background electrolyte often consists of a borate buffer, sometimes with additives like sodium dodecyl sulfate (SDS) to enhance separation.

-

Detection is achieved using a laser-induced fluorescence detector with excitation and emission wavelengths appropriate for the this compound-amino acid adducts (e.g., excitation at 488 nm from an argon-ion laser).

Caption: Workflow for amino acid analysis using this compound derivatization and CE-LIF.

Quantitative Data

The performance of this compound-based assays is characterized by high sensitivity and a broad dynamic range. The following tables summarize key quantitative parameters for protein and amino acid analysis.

Table 1: Performance Characteristics of the this compound Protein Assay

| Parameter | Value | Reference |

| Linear Detection Range | 10 ng to 150 µg | [3] |

| Excitation Wavelength | ~465 nm | [1] |

| Emission Wavelength | ~550 nm | [1] |

| Assay Volume | 100 - 200 µL (microplate) | [3] |

Table 2: Reported Limits of Detection for this compound-Derivatized Amino Acids in CE-LIF

| Amino Acid | Limit of Detection (LOD) | Reference |

| Tryptophan-CBQCA (in standard solution) | 0.18 µM | |

| Tryptophan-CBQCA (in plasma) | 6 µM |

Note: The fluorescence yield of the tryptophan-CBQCA derivative is reported to be lower than that of other amino acids, affecting its detection limit in complex matrices.

Concluding Remarks

3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde is a powerful tool for the sensitive quantification of proteins and amino acids. Its fluorogenic properties upon reaction with primary amines, coupled with the high resolving power of techniques like capillary electrophoresis, make it an invaluable reagent in various fields of biological and pharmaceutical research. The availability of commercial kits has streamlined its application for protein quantification, ensuring reproducibility and ease of use. For amino acid analysis, this compound derivatization followed by CE-LIF provides a highly sensitive analytical method. Further research into a standardized and readily accessible synthesis protocol would broaden its accessibility to the scientific community.

References

An In-depth Technical Guide to CBQCA: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBQCA, or 3-(4-carboxybenzoyl)quinoline-2-carboxaldehyde, is a highly sensitive fluorescent dye utilized for the quantification of proteins, peptides, and primary amines. Its application is particularly advantageous in scenarios where low concentrations of the target molecule are present or when the sample matrix contains substances that interfere with traditional colorimetric protein assays. This guide provides a comprehensive overview of this compound, including its chemical properties, a detailed experimental protocol for its use in protein quantification, and a discussion of its reaction mechanism.

Core Properties of this compound

This compound's utility as a fluorescent probe stems from its specific reaction with primary amines, which results in a highly fluorescent product. The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Name | 3-(4-carboxybenzoyl)quinoline-2-carboxaldehyde |

| Molecular Formula | C₁₈H₁₁NO₄ |

| Molecular Weight | 305.28 g/mol |

| Appearance | Light yellow solid |

| Solubility | Soluble in DMSO and DMF |

| Excitation Wavelength | ~465 nm (for the reaction product) |

| Emission Wavelength | ~560 nm (for the reaction product) |

Reaction Mechanism with Primary Amines

The reaction of this compound with primary amines in the presence of cyanide is a key aspect of its function as a detection reagent. This reaction is understood to proceed via a mechanism analogous to the Strecker synthesis of amino acids. The process involves the initial formation of an imine between the aldehyde group of this compound and the primary amine of the analyte. Subsequently, the cyanide ion attacks the imine carbon, leading to the formation of a stable, highly fluorescent cyanobenz[f]isoindole adduct.

Caption: Proposed reaction mechanism of this compound with a primary amine.

Experimental Protocol: Protein Quantification with this compound

The following protocol provides a detailed methodology for the quantification of proteins in solution using the this compound assay. This protocol is a synthesis of established methods and can be adapted for use in microplates or standard fluorometers.

Reagent Preparation

-

0.1 M Sodium Borate Buffer (pH 9.3): Dissolve 3.81 g of sodium borate decahydrate (Na₂B₄O₇·10H₂O) in 80 mL of deionized water. Adjust the pH to 9.3 with NaOH or HCl as needed, and then bring the final volume to 100 mL with deionized water.

-

40 mM this compound Stock Solution: Dissolve 10 mg of this compound in 819 µL of DMSO. Store at -20°C, protected from light.

-

20 mM Potassium Cyanide (KCN) Solution: Dissolve 13 mg of KCN in 10 mL of deionized water. Caution: KCN is highly toxic. Handle with extreme care and appropriate personal protective equipment in a well-ventilated area.

-

Protein Standard Stock Solution (e.g., 1 mg/mL BSA): Dissolve 10 mg of Bovine Serum Albumin (BSA) in 10 mL of the 0.1 M Sodium Borate Buffer.

Assay Procedure (96-well microplate format)

-

Prepare Protein Standards: Perform serial dilutions of the protein standard stock solution with the 0.1 M Sodium Borate Buffer to create a standard curve. Typical concentrations range from 10 ng/mL to 150 µg/mL.

-

Prepare Samples: Dilute unknown protein samples with the 0.1 M Sodium Borate Buffer to fall within the range of the standard curve.

-

Assay Plate Preparation:

-

Pipette 135 µL of each standard and unknown sample into individual wells of a 96-well microplate.

-

Include a blank control containing 135 µL of the 0.1 M Sodium Borate Buffer only.

-

-

Add KCN: Add 5 µL of the 20 mM KCN solution to each well. Mix gently by pipetting.

-

Prepare this compound Working Solution: Immediately before use, prepare a 5 mM this compound working solution by diluting the 40 mM this compound stock solution with the 0.1 M Sodium Borate Buffer. For example, add 12.5 µL of 40 mM this compound to 87.5 µL of buffer to make 100 µL of 5 mM working solution.

-

Initiate the Reaction: Add 10 µL of the 5 mM this compound working solution to each well. Mix the contents of the wells thoroughly.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at approximately 465 nm and emission at approximately 560 nm.

Data Analysis

-

Subtract the average fluorescence of the blank from all standard and sample readings.

-

Plot the background-subtracted fluorescence values of the standards against their corresponding concentrations to generate a standard curve.

-

Use the standard curve to determine the concentration of the unknown protein samples.

Caption: Experimental workflow for protein quantification using this compound.

Assay Compatibility and Interferences

The this compound assay is known for its tolerance to many common laboratory reagents. However, certain substances can interfere with the assay. The following table provides a summary of compatible and interfering substances.

| Tolerated Substances (at typical concentrations) | Interfering Substances (should be avoided or their concentration minimized) |

| Salts | Primary amines (e.g., Tris, glycine) |

| Solvents (e.g., DMSO) | Ammonium salts (e.g., ammonium sulfate) |

| DNA | Thiols (e.g., DTT, β-mercaptoethanol) at high concentrations (>100 µM) |

| Detergents (e.g., Triton X-100, SDS) | |

| Lipids |

Conclusion

This compound is a powerful tool for the sensitive and specific quantification of proteins and primary amines. Its high sensitivity, coupled with its tolerance to many common laboratory reagents, makes it a valuable alternative to traditional protein assays, particularly for low-concentration or complex samples. By understanding the underlying reaction mechanism and following a detailed experimental protocol, researchers can effectively utilize this compound to obtain accurate and reliable protein concentration measurements in a variety of research applications.

In-Depth Technical Guide: Solubility of CBQCA in DMSO and Other Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-(4-carboxybenzoyl)quinoline-2-carboxaldehyde (CBQCA), a fluorescent dye widely used for the quantification of proteins and primary amines. Understanding the solubility of this compound is critical for its effective use in various experimental settings, ensuring accurate and reproducible results. This document details its solubility in dimethyl sulfoxide (DMSO) and other organic solvents, provides experimental protocols for solubility determination, and illustrates key concepts through diagrams.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like".[1][2][3][4][5] This means that polar molecules tend to dissolve in polar solvents, while non-polar molecules are more soluble in non-polar solvents. The polarity of both the solute (this compound) and the solvent determines the extent of solubility.

Caption: "Like Dissolves Like" solubility principle.

Solubility of this compound

This compound is a moderately polar molecule, and its solubility has been qualitatively described in several sources. The following table summarizes the available solubility data for this compound.

| Solvent | Solubility | Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble | Not specified | Frequently reported as a suitable solvent. |

| Dimethylformamide (DMF) | Soluble | Not specified | Another commonly used solvent for this compound. |

| Sodium Borate Buffer (pH 9.3) with 12.5% DMSO | Soluble | 5 mM | A 5 mM solution can be prepared for use in protein quantification assays. This suggests a solubility of at least 1.53 mg/mL in this mixture. |

| Water | Sparingly Soluble | Not specified | As an organic molecule with a significant hydrocarbon backbone, its solubility in water is expected to be low. |

Experimental Protocol for Determining this compound Solubility

To obtain precise quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a general method for determining the solubility of this compound in a given organic solvent.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound powder

-

Selected organic solvent (e.g., DMSO, DMF, ethanol, acetonitrile)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or fluorescence) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Supersaturated Solution:

-

Accurately weigh an excess amount of this compound powder and add it to a known volume of the chosen solvent in a sealed vial. The exact amount should be more than what is expected to dissolve.

-

Vortex the mixture vigorously for 2-3 minutes to facilitate initial dissolution.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that saturation is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Phase Separation:

-

After equilibration, remove the vial and let it stand to allow the undissolved solid to settle.

-

Centrifuge the vial at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the remaining solid this compound.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

For HPLC analysis, inject a known volume of the diluted sample and determine the concentration based on the peak area compared to a standard curve of known this compound concentrations.

-

For UV-Vis spectrophotometry, measure the absorbance at the wavelength of maximum absorbance (λmax) for this compound and calculate the concentration using a standard curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mM.

-

References

Methodological & Application

Revolutionizing Protein Quantitation: A Detailed Protocol for the CBQCA Assay in Microplates

Abstract

Accurate quantitation of protein concentration is a cornerstone of life science research and drug development. The 3-(4-carboxybenzoyl)quinoline-2-carboxaldehyde (CBQCA) protein quantitation assay offers a highly sensitive, fluorescent method for determining protein concentration across a wide dynamic range. This application note provides a detailed protocol for performing the this compound assay in a 96-well microplate format, making it suitable for high-throughput applications. We present the assay principle, a step-by-step experimental workflow, and representative data for a standard curve using Bovine Serum Albumin (BSA).

Introduction

The this compound (3-(4-carboxybenzoyl)quinoline-2-carboxaldehyde) assay is a fluorescence-based method for the sensitive quantitation of proteins in solution[1][2]. The underlying principle of the assay involves the reaction of the essentially non-fluorescent this compound reagent with primary amines present in proteins. In the presence of a cyanide source (such as potassium cyanide or the less hazardous mandelonitrile), this compound derivatizes these primary amines to form highly fluorescent, stable products[1][3]. The resulting fluorescence intensity is directly proportional to the amount of protein in the sample.

Key advantages of the this compound assay include its high sensitivity, with a detection limit as low as 10 ng of protein, and its broad dynamic range, extending up to 150 µg[1]. Furthermore, the assay is compatible with many substances that typically interfere with other protein quantitation methods, such as detergents and lipids[1][4]. This makes the this compound assay particularly well-suited for complex biological samples, including cell lysates and membrane protein preparations.

This application note details the protocol for the this compound assay in a 96-well microplate format, providing researchers, scientists, and drug development professionals with a robust and reproducible method for protein quantitation.

Assay Principle and Signaling Pathway

The this compound assay relies on a chemical reaction between the this compound reagent and the primary amine groups of proteins. The reaction, facilitated by a cyanide catalyst, results in the formation of a highly fluorescent isoindole derivative.

Materials and Reagents

-

This compound Protein Quantitation Kit (e.g., from Thermo Fisher Scientific, Cat. No. C6667 or the "Plus" version, Cat. No. A66522)

-

ATTO-TAG™ this compound derivatization reagent

-

Dimethylsulfoxide (DMSO)

-

Potassium Cyanide (KCN) or Mandelonitrile

-

Bovine Serum Albumin (BSA) standard

-

-

0.1 M Sodium Borate buffer, pH 9.3 (or 0.05 M borate buffer, pH 8.5 for the "Plus" kit)[3]

-

96-well black, flat-bottom microplates suitable for fluorescence measurements

-

Microplate reader with fluorescence detection capabilities (Excitation: ~465 nm, Emission: ~550 nm)

-

Standard laboratory equipment (pipettes, sterile tubes, etc.)

Experimental Protocol

This protocol is designed for a 96-well microplate format with a final reaction volume of 150 µL. The reaction volume can be adjusted between 100-200 µL[1].

Reagent Preparation

-

40 mM ATTO-TAG™ this compound Stock Solution: Add 410 µL of DMSO to the ATTO-TAG™ this compound vial[1]. Mix until fully dissolved. Store at -20°C, protected from light.

-

20 mM KCN Solution: Dissolve the contents of the KCN bottle in 17 mL of distilled water. Caution: Potassium cyanide is highly toxic. Handle with appropriate safety precautions. [1] (For the this compound Plus Kit, a 20 mM Mandelonitrile solution is provided).

-

4 mg/mL BSA Stock Solution: Dissolve the contents of the BSA vial in 1.0 mL of distilled water or 0.1 M sodium borate buffer, pH 9.3[1].

-

This compound Working Solution (5 mM): Prepare this solution immediately before use. Dilute the 40 mM this compound stock solution in the appropriate borate buffer. The 5 mM working solution allows for greater sensitivity, while a 2 mM solution can be used to maximize the number of assays[1].

Standard Curve Preparation

-

Prepare a series of BSA standards by diluting the 4 mg/mL BSA stock solution in the borate buffer. A suggested dilution series for a standard curve is provided in the data presentation section.

-

Add the prepared BSA standards to the microplate wells in triplicate. Include a "blank" or "zero protein" control containing only the borate buffer.

Sample Preparation

-

Dilute the unknown protein samples in the same borate buffer used for the standards to ensure the protein concentration falls within the linear range of the assay.

-

Add the diluted unknown samples to the microplate wells in triplicate.

Assay Procedure

The following diagram illustrates the experimental workflow for the this compound microplate assay.

-

To each well containing the standard or sample (final volume 135 µL), add 5 µL of the 20 mM KCN or Mandelonitrile solution[3].

-

Initiate the reaction by adding 10 µL of the 5 mM this compound working solution to each well.

-

Mix the contents of the wells by gently shaking the plate.

-

Incubate the plate at room temperature for 1 to 5 hours, protected from light (e.g., by covering with aluminum foil)[1][3].

Data Acquisition and Analysis

-

After incubation, measure the fluorescence intensity using a microplate reader with excitation set to approximately 465 nm and emission at approximately 550 nm[1].

-

Subtract the average fluorescence of the blank (zero protein) wells from the fluorescence readings of all standards and unknown samples.

-